Welcome to the BenchChem Online Store!
molecular formula C7H9NO4 B8599586 4-Methoxy-3-pyrrolin-2-on-1-yl-acetic acid

4-Methoxy-3-pyrrolin-2-on-1-yl-acetic acid

Cat. No. B8599586
M. Wt: 171.15 g/mol
InChI Key: FCPNSEAKHSMNCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05276164

Procedure details

2.0 g (11.7 mmol) of 4-methoxy-3-pyrrolin-2-on-1-yl-acetic acid was dissolved in 15 ml of HCl (1N) at room temperature and heated to 70° C. with stirring. After 1 hour, 2.04 g of sodium acetate was added to adjust the PH to 2.0. 100 mg of Ru/C was added to the reaction mixture. The reaction mixture was transferred to an autoclave and hydrogenated at 10 bars of H2 pressure with stirring. After 18 hours, the catalyst was filtered off by suction and the filtrate was concentrated by evaporation in a vacuum. The latter yielded 2.9 g of a crude mixture of NaCl and 4-hydroxy-pyrrolidin-2-on-1-yl-acetic acid (42 percent content, 60 percent yield).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
2.04 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH2:7][N:6]([CH2:8][C:9]([OH:11])=[O:10])[C:5](=[O:12])[CH:4]=1.C([O-])(=O)C.[Na+].[Na+].[Cl-]>Cl.[Ru]>[OH:2][CH:3]1[CH2:7][N:6]([CH2:8][C:9]([OH:11])=[O:10])[C:5](=[O:12])[CH2:4]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
COC1=CC(N(C1)CC(=O)O)=O
Name
Quantity
15 mL
Type
solvent
Smiles
Cl
Step Three
Name
Quantity
2.04 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
100 mg
Type
catalyst
Smiles
[Ru]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
with stirring
WAIT
Type
WAIT
Details
After 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off by suction
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated by evaporation in a vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
Name
Type
product
Smiles
OC1CC(N(C1)CC(=O)O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.